molecular formula C15H17NO2S B13067882 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B13067882
M. Wt: 275.4 g/mol
InChI Key: LRDRFCDJPIWFKO-DHDCSXOGSA-N
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Mechanism of Action

Comparison with Similar Compounds

2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its research and industrial uses .

Biological Activity

2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, also known by its CAS number 750607-42-2, is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H17NO2S
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 750607-42-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a review published in 2021 noted that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades like PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of pathogens. A study indicated that thiazolidinone derivatives possess activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this one demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidinone ring can enhance these effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at specific positions on the thiazolidinone ring can enhance or diminish biological potency. For example, the presence of bulky substituents like butyl groups has been linked to improved anticancer and antimicrobial activities .

Substituent PositionEffect on Activity
4-position (Butyl)Increased anticancer activity
2-position (Oxide)Enhanced antimicrobial properties

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives in vitro against breast cancer cell lines (MCF-7). The results showed that compounds with a butyl group exhibited IC50 values significantly lower than those without this substituent, indicating enhanced cytotoxicity .
  • Antimicrobial Testing : In another study, derivatives were tested against clinical isolates of E. coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Anti-inflammatory Mechanism : Research involving animal models showed that administration of thiazolidinone derivatives led to a marked decrease in paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory action .

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

(2Z)-2-[2-(4-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H17NO2S/c1-2-3-4-11-5-7-12(8-6-11)13(17)9-15-16-14(18)10-19-15/h5-9H,2-4,10H2,1H3,(H,16,18)/b15-9-

InChI Key

LRDRFCDJPIWFKO-DHDCSXOGSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2

Origin of Product

United States

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